molecular formula C13H18O4 B8209389 (3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione

(3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione

Cat. No.: B8209389
M. Wt: 238.28 g/mol
InChI Key: SADIXFOAEDYQFG-MFKMUULPSA-N
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Description

This compound is a bicyclic furan derivative characterized by a fused furo[3,4-b]furan core substituted with a hexyl group at the 6a-position and a methylidene moiety at the 3-position. The stereochemistry (3aS,6aR) indicates a specific spatial arrangement of substituents, which influences its reactivity and biological activity.

Properties

IUPAC Name

(3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-4-5-6-7-13-8-16-12(15)10(13)9(2)11(14)17-13/h10H,2-8H2,1H3/t10-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADIXFOAEDYQFG-MFKMUULPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC12COC(=O)C1C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@]12COC(=O)[C@H]1C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165719
Record name Sporothriolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154799-92-5
Record name Sporothriolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154799925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sporothriolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the furan ring, followed by the introduction of the hexyl and methylidene groups through alkylation and methylenation reactions. The final step often involves the formation of the lactone ring through an intramolecular esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or bases may be employed to facilitate the cyclization and esterification steps. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related furofuran derivatives:

Compound Name Substituents/R-Groups Molecular Formula Key Features Reference Evidence
(3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione 6a-hexyl, 3-methylidene C₁₃H₁₆O₄ Bicyclic core with lipophilic hexyl chain and reactive methylidene group N/A (Target)
(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one 4-methoxy C₈H₁₀O₄ Methoxy substitution enhances polarity; used in synthetic intermediates
Carbic anhydride [(3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1,3-dione] Bridged bicyclic structure C₉H₈O₃ Industrial applications (e.g., epoxy resins); allergenic hazards noted
(3R,3aS,6aS)-5-Oxohexahydrofuro[2,3-b]furan-3-carboxylic acid (238) 5-oxo, 3-carboxylic acid C₈H₁₀O₅ Bioactive scaffold; synthesized via LiOH-mediated hydrolysis (89% yield)
(3S,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-hexahydrofuro[3,4-c]furan 3,6-bis(trimethoxyphenyl) C₂₆H₃₀O₈ Anticancer potential; aromatic substituents enhance π-π interactions

Spectroscopic and Physical Properties

  • Target Compound : Expected to show IR absorption at ~1750 cm⁻¹ (C=O stretching) and ¹H-NMR signals for the methylidene group (δ 5.0–6.0 ppm) and hexyl chain (δ 0.8–1.5 ppm).
  • Analogues :
    • Compound 238 : Reported ¹H-NMR (D₂O): δ 4.35 (m, 1H), 3.85 (dd, 1H), 2.90 (m, 2H); Melting point: 152–154°C .
    • Carbic anhydride : Molecular weight 164.16 g/mol; GHS-classified as a respiratory and skin irritant .

Biological Activity

(3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione is a synthetic organic compound with potential biological activity. This compound belongs to the class of furan derivatives and has garnered interest due to its unique structural features and possible therapeutic applications. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of (3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC13H18O4
SMILESCCCCCCC12COC(=O)C1C(=C)C(=O)O2
InChIInChI=1S/C13H18O4/c1-3-4-5-6-7-13-8-16-12(15)10(13)9(2)11(14)17-13/h10H,2-8H2,1H3/t10-,13+/m1/s1

Antioxidant Properties

Research has indicated that compounds related to furan derivatives exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells. Studies have shown that (3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione demonstrates a capacity to scavenge free radicals effectively.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Investigations into the anti-inflammatory potential of this compound reveal that it may inhibit pro-inflammatory cytokines and enzymes. This suggests a possible therapeutic application in conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial activity of (3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione has also been explored. Preliminary studies indicate that this compound exhibits inhibitory effects against various bacterial strains. Such activity could position it as a candidate for developing new antimicrobial agents.

Study 1: Antioxidant Activity Assessment

A study conducted by researchers focused on evaluating the antioxidant capacity of several furan derivatives including (3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione. The results indicated a significant reduction in oxidative stress markers in vitro when treated with this compound.

Study 2: Anti-inflammatory Mechanism

In another investigation aimed at understanding the anti-inflammatory mechanisms of this compound, it was found to downregulate the expression of COX-2 and TNF-alpha in cell cultures stimulated with lipopolysaccharides (LPS). This suggests that the compound may exert its effects through modulation of inflammatory pathways.

Study 3: Antimicrobial Testing

A series of antimicrobial tests were performed against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that (3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione had minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione
Reactant of Route 2
(3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione

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